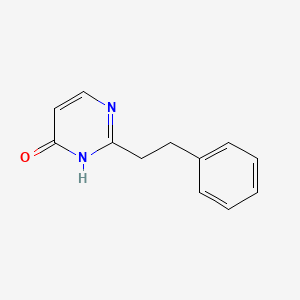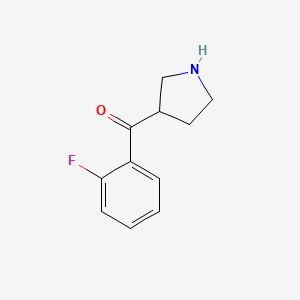
3-(2-Fluorobenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorobenzoyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzoyl)pyrrolidine typically involves the reaction of 2-fluorobenzoyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2-Fluorobenzoyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(2-Fluorobenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with various applications in organic synthesis.
2-Fluorobenzoyl chloride: A precursor used in the synthesis of fluorinated compounds.
N-Substituted Pyrrolidines: Compounds with similar structures but different substituents on the nitrogen atom.
Uniqueness
3-(2-Fluorobenzoyl)pyrrolidine is unique due to the presence of both the fluorobenzoyl group and the pyrrolidine ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(2-fluorophenyl)-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8/h1-4,8,13H,5-7H2 |
InChI Key |
LAWWYCKSRBNERM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



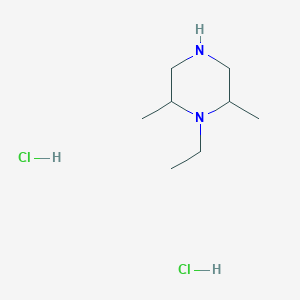

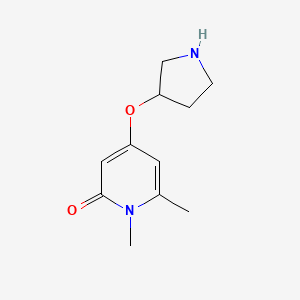

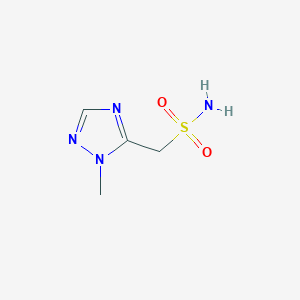
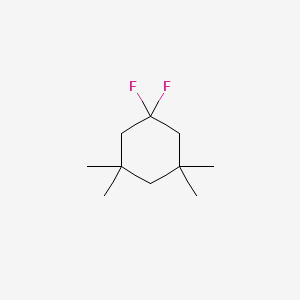
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate](/img/structure/B15262505.png)
![5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B15262507.png)
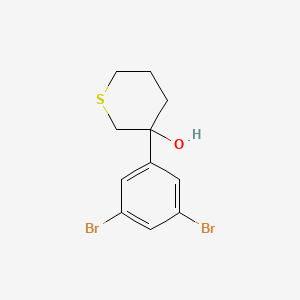
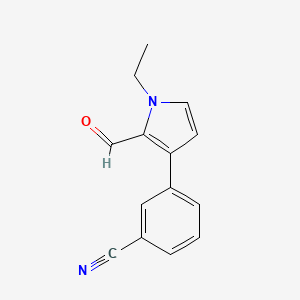
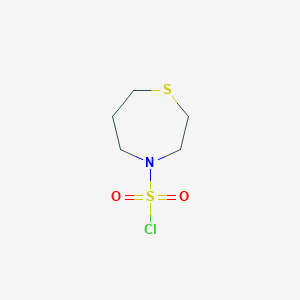
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15262529.png)
